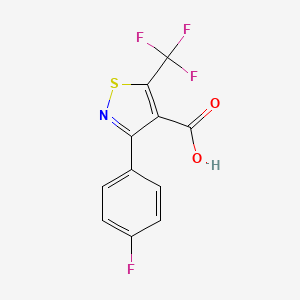
3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be formed through a cyclization reaction involving a suitable precursor, such as a thioamide and a nitrile oxide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzene derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid
- 3-(4-Bromophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid
- 3-(4-Methylphenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid
Uniqueness
3-(4-Fluorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H5F4NO2S |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO2S/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18) |
InChI Key |
IBXLGKHQXKWZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=C2C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)

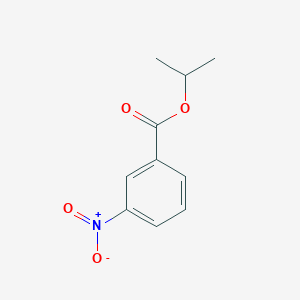
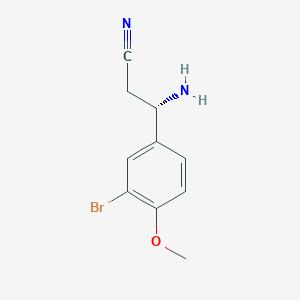

![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)
![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)
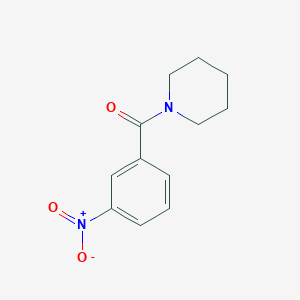
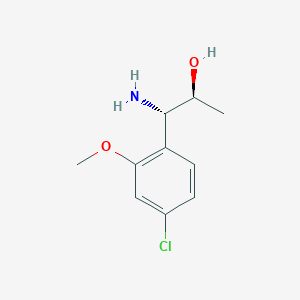
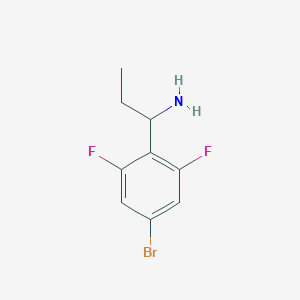

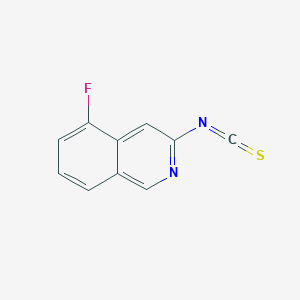
![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)

